Rhodamine 800

Übersicht

Beschreibung

Rhodamine 800 is a fluorescent dye widely used in various scientific fields due to its excellent optical properties. It is particularly known for its near-infrared fluorescence, making it an ideal candidate for applications in bioimaging, optical probes, and laser technologies . This compound can effectively bind to nanostructures and surface plasmon polaritons, enhancing its utility in advanced material sciences .

Wissenschaftliche Forschungsanwendungen

Mitochondrial Imaging

Description : Rh800 is primarily used as a fluorescent probe to assess mitochondrial membrane potential. Its fluorescence intensity correlates with the membrane potential, providing insights into mitochondrial health and function.

Case Study : In a study examining mitochondrial integrity, Rh800 was utilized to visualize changes in fluorescence intensity in response to mitochondrial stressors. The results indicated that a decrease in fluorescence was associated with compromised mitochondrial function, demonstrating Rh800's efficacy in live-cell imaging .

| Application | Fluorescence Intensity | Mitochondrial Health Indicator |

|---|---|---|

| Healthy Mitochondria | High | Intact membrane potential |

| Compromised Mitochondria | Low | Loss of membrane potential |

Clinical Fluorescence Measurements

Description : Rh800 has been investigated for its potential in clinical settings, particularly for real-time monitoring of blood components without the need for separation.

Findings : Research demonstrated that Rh800 could be effectively used to quantify albumin concentrations in whole blood. The dye's fluorescence properties were characterized in plasma and blood, revealing mean lifetimes of approximately 1.86 ns, which facilitated the detection of low concentrations (as low as 2 µM) of Rh800 .

| Medium | Mean Lifetime (ns) | Detection Limit (µM) |

|---|---|---|

| Plasma | 1.90 | 2 |

| Whole Blood | 1.86 | 2 |

Photonics and Optoelectronics

Description : Rh800's unique optical properties make it suitable for applications in photonics, including laser dyes and optical sensors.

Research Insights : Recent studies have explored the incorporation of Rh800 into polymer matrices like PMMA (poly(methyl methacrylate)). The interaction between Rh800 and other rhodamines (e.g., Rh6G) was analyzed to understand energy transfer processes and enhance luminescence properties .

| Material Used | Fluorescence Behavior | Significance |

|---|---|---|

| PMMA | Enhanced acceptor luminescence | Improved optical performance |

| Rh6G + Rh800 | Strong dipolar interactions | Potential for advanced photonic devices |

Chemical Sensing

Description : Rh800 has been utilized in developing sensors for detecting neurotransmitters like acetylcholine.

Experimental Results : In experiments measuring changes in fluorescence intensity upon the addition of neurotransmitters, Rh800 demonstrated sensitivity and specificity, indicating its potential application in biochemical sensing technologies .

| Neurotransmitter Added | Fluorescence Change (%) |

|---|---|

| Acetylcholine | Significant increase |

| Dopamine | Moderate increase |

Wirkmechanismus

Target of Action

Rhodamine 800 (R800) is a membrane-permeable cationic fluorescent probe . It specifically recognizes mitochondrial membrane potentials, thereby attaching to mitochondria and producing bright fluorescence . This makes it a valuable tool for detecting mitochondria in animal cells, plant cells, and microorganisms .

Mode of Action

This compound interacts with its target, the mitochondria, by binding to them due to its recognition of mitochondrial membrane potentials . This binding results in the production of bright fluorescence, which can be used to detect the presence and activity of mitochondria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain. By binding to the mitochondria, this compound can affect the membrane potential, which is crucial for the function of the electron transport chain and the production of ATP .

Pharmacokinetics

It is known that this compound is soluble in ethanol , which could potentially affect its bioavailability.

Result of Action

The primary result of this compound’s action is the production of bright fluorescence when it binds to mitochondria . This allows for the detection and visualization of mitochondria in various types of cells . Additionally, this compound can affect the mitochondrial membrane potential, which could potentially influence mitochondrial function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the fluorescence intensity of this compound varies markedly with the solvent and decreases to less than one-fifth when the solvent is changed from 2-propanone to water . Therefore, the choice of solvent can significantly affect the efficacy and stability of this compound .

Biochemische Analyse

Biochemical Properties

Rhodamine 800 has unique biochemical properties that make it suitable for various applications. It is soluble in ethanol, methanol, or DMSO . The fluorescence characteristics of this compound are λex 682 nm and λem 712 nm in methanol . These properties allow this compound to interact with various biomolecules in the biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been used as a probe of energization of cells and tissues in the near-infrared region . It has been used to monitor the energy states of living tissues, in addition to the tissue oxygenation states, by the use of near-infrared spectrophotometry (NIRS) without harmful effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, this compound accumulates in isolated mitochondria in proportion to the mitochondrial membrane potential . In the intact myocardium, this compound binding is independent of the mitochondrial membrane potential .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound deposition was proportional to the perfusate volume (coronary flow and perfusion time) and there was no this compound loss during the washout period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that a lower concentration of PEG–PAMAM–this compound (5 mg/mL) was found to be safe and subsequently tested for neurotoxicity through behavioral assays .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been used as a probe of energization of cells and tissues in the near-infrared region .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, it has been used as a flow-dependent molecular tracer for NIR spectroscopy and high-resolution cardiac imaging .

Subcellular Localization

This compound has specific subcellular localization. For instance, it has been used as a probe of energization of cells and tissues in the near-infrared region . It has been used to monitor the energy states of living tissues, in addition to the tissue oxygenation states, by the use of near-infrared spectrophotometry (NIRS) without harmful effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rhodamine 800 typically involves the condensation of 3-ethylamino-7-diethylaminophenoxazine-5-one with phthalic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Rhodamine 800 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may alter its fluorescence properties.

Reduction: Reduction reactions can lead to the formation of leuco-rhodamine, a non-fluorescent form of the dye.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the rhodamine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with altered fluorescence spectra.

Reduction: Leuco-rhodamine, which is non-fluorescent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rhodamine 6G: Another rhodamine dye with similar fluorescence properties but different excitation and emission wavelengths.

Rhodamine B: Commonly used in biological staining and has a different spectral profile compared to Rhodamine 800.

Uniqueness

This compound is unique due to its near-infrared fluorescence, which provides deeper tissue penetration and reduced background interference in bioimaging applications. This makes it particularly valuable for in vivo studies and advanced imaging techniques .

Biologische Aktivität

Rhodamine 800 (Rh800) is a near-infrared (NIR) fluorescent dye that has gained attention in biological and medical research due to its unique optical properties and potential applications in various fields, including cellular imaging, monitoring physiological processes, and as a contrast agent in fluorescence spectroscopy. This article provides a comprehensive overview of the biological activity of Rh800, highlighting its fluorescence properties, interactions with biological tissues, and applications in clinical diagnostics.

Fluorescence Properties

Rh800 exhibits strong fluorescence in the near-infrared region, making it suitable for biological applications where tissue penetration is crucial. The dye's absorption and emission spectra allow it to be used effectively in complex biological environments such as blood and plasma.

Key Findings on Fluorescence Characteristics

- Fluorescence Lifetime : Studies have shown that Rh800 has a mean fluorescence lifetime of approximately 1.90 ns in plasma and 1.86 ns in whole blood, indicating its stability and potential for quantitative measurements in these media .

- Anisotropy Measurements : High anisotropy values suggest a strong binding affinity of Rh800 to plasma proteins, particularly albumin. This property can be exploited to monitor the concentrations of various blood components using Rh800 as a probe .

Interaction with Biological Tissues

Rh800's interaction with biological tissues has been extensively studied, particularly its ability to monitor cellular energy states and mitochondrial function.

Case Study: Monitoring Mitochondrial Activity

In a study involving isolated rat liver mitochondria, Rh800 was used as a probe to assess mitochondrial membrane potential. The results showed:

- A significant red shift in the absorption spectrum of Rh800 upon binding to energized mitochondria.

- Fluorescence quenching correlated with mitochondrial activity, allowing for real-time monitoring of cellular energy states without affecting respiration rates at concentrations below 5 μM .

Applications in Clinical Diagnostics

The unique properties of Rh800 make it an attractive candidate for various diagnostic applications:

- Detection of Neurotransmitters : Rh800 has been utilized to detect neurotransmitters such as acetylcholine and dopamine through changes in fluorescence intensity upon binding .

- Blood Component Analysis : The dye's ability to bind selectively to proteins like albumin allows for the development of optical sensors capable of measuring concentrations of specific blood components non-invasively .

Comparative Data on Fluorescence Lifetimes

The following table summarizes the fluorescence lifetimes of Rh800 in different biological media:

| Medium | Mean Lifetime (ns) | Observations |

|---|---|---|

| PBS | 0.68 | Single-exponential decay |

| Plasma | 1.90 | Two decay times observed; indicates binding |

| Albumin | 1.80 | Similar binding characteristics as plasma |

| Whole Blood | 1.86 | Increased lifetime suggests strong binding |

| RBC Ghosts | 1.69 | Weaker binding compared to whole blood |

Eigenschaften

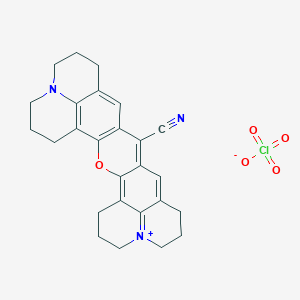

IUPAC Name |

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACOCUMLBPNDIN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143686 | |

| Record name | Rhodamine 800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101027-54-7, 137993-41-0 | |

| Record name | Rhodamine 800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine 800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine 800 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.